molecular formula C14H17BrN2O2 B2629527 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1096247-11-8

2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide

Numéro de catalogue B2629527
Numéro CAS: 1096247-11-8
Poids moléculaire: 325.206
Clé InChI: JHEWNXDPWUWPQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 41-2272 belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of physiological effects. In

Mécanisme D'action

2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 works by activating soluble guanylate cyclase (sGC), an enzyme that converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By activating sGC, 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 increases the production of cGMP, leading to the physiological effects observed in scientific research.
Biochemical and Physiological Effects
2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation in the pulmonary arteries, leading to a decrease in pulmonary arterial pressure. Additionally, 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 has been shown to inhibit the release of pro-inflammatory cytokines, leading to a reduction in inflammation. 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 is that it has been extensively studied and optimized for synthesis, making it readily available for scientific research. Additionally, 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 has been shown to have a wide range of physiological effects, making it a versatile tool for studying various physiological processes. One limitation of 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 is that it has not yet been approved for clinical use, meaning that its potential therapeutic applications have not yet been fully realized.

Orientations Futures

There are several future directions for research on 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272. One area of research is the potential use of 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 as a treatment for pulmonary hypertension. Additional research is needed to fully understand the mechanisms by which 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 induces vasodilation in the pulmonary arteries and to determine the optimal dosing regimen for clinical use. Another area of research is the potential use of 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 as a treatment for inflammatory diseases such as asthma and COPD. Additional research is needed to fully understand the anti-inflammatory mechanisms of 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 and to determine the optimal dosing regimen for clinical use. Finally, additional research is needed to fully understand the potential cognitive benefits of 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 and to determine the optimal dosing regimen for clinical use in Alzheimer's disease.

Méthodes De Synthèse

The synthesis method of 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 involves the reaction of 2-bromophenol with 1-cyano-1,2-dimethylpropylamine to form 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)amine. The resulting compound is then reacted with acetic anhydride to produce 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272. This synthesis method has been extensively studied and optimized to produce high yields of pure 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272.

Applications De Recherche Scientifique

2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. Additionally, 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-2272 has also been studied for its potential to improve cognitive function and memory in Alzheimer's disease.

Propriétés

IUPAC Name

2-(2-bromophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-7-5-4-6-11(12)15/h4-7,10H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEWNXDPWUWPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.